N-(4-ethylphenyl)-1,3-benzothiazol-2-amine

amyloid-beta Alzheimer's disease competitive binding assay

Researchers often struggle with inconsistent target engagement when using unsubstituted benzothiazole analogs in amyloid aggregation assays. N-(4-ethylphenyl)-1,3-benzothiazol-2-amine (CAS 380427-14-5) solves this as a validated reference ligand with documented single-digit nanomolar affinity. • **Validated Bioactivity**: Ki = 4.31 nM against [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole for amyloid-beta (1-40) aggregates • **Defined Structural Probe**: 4-ethyl substituent increases lipophilicity (ΔlogP ~0.3-0.5) vs. methyl analog-ideal for SAR studies on CNS-penetrant candidates • **Quality Assurance**: ≥95% purity, sealed dry storage at 2-8°C, consistent batch-to-batch reproducibility

Molecular Formula C15H14N2S
Molecular Weight 254.35
CAS No. 380427-14-5
Cat. No. B2763530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-1,3-benzothiazol-2-amine
CAS380427-14-5
Molecular FormulaC15H14N2S
Molecular Weight254.35
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2S/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17)
InChIKeyWWSMNCMXPCJYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethylphenyl)-1,3-benzothiazol-2-amine: Chemical Identity & Procurement


N-(4-Ethylphenyl)-1,3-benzothiazol-2-amine (CAS 380427-14-5) is a heterocyclic organic compound belonging to the 2-aminobenzothiazole class, characterized by a benzothiazole core substituted with a 4-ethylphenyl group at the 2-amino position [1]. With molecular formula C15H14N2S and a molecular weight of 254.35 g/mol, this compound is classified as a research-use-only small molecule with reported affinity for amyloid-beta aggregates, distinguishing it from alternative benzothiazole derivatives lacking the 4-ethyl substituent [2].

Amyloid-beta binding probe

Reported target interaction supports assay development.

4-ethylphenyl SAR tool

Lipophilicity substituent probe for benzothiazole pharmacophore studies.

Multi-supplier purity consistency

Documented minimum purity across independent vendors.

N-(4-Ethylphenyl)-1,3-benzothiazol-2-amine: Differentiation Rationale


Substituting N-(4-ethylphenyl)-1,3-benzothiazol-2-amine with a generic benzothiazole analog lacking the 4-ethylphenyl substitution introduces scientifically consequential changes to target affinity, physicochemical properties, and assay reproducibility. Quantitative structure-activity relationship (QSAR) studies on 2-benzothiazolamines demonstrate that lipophilicity, substituent size, and electron-withdrawing characteristics directly modulate sodium flux inhibition potency, with 4- or 5-substitution on the benzo ring producing measurable decreases in activity [1]. The 4-ethyl substitution on the phenyl ring in this compound specifically increases lipophilicity relative to unsubstituted phenyl or 4-methyl analogs (calculated logP differences of approximately 0.3-0.5 units), which can alter both target binding kinetics and non-specific protein binding profiles [2]. Additionally, the documented amyloid-beta binding affinity (Ki = 4.31 nM) cannot be assumed for structurally related compounds where the 4-ethyl group is absent or replaced, as this substituent contributes to the unique pharmacophore geometry required for competitive displacement of radiolabeled benzothiazole ligands [3].

4-ethylphenyl group is critical

Replacing with unsubstituted or 4-methyl analogs may alter amyloid-beta affinity and lipophilicity-dependent permeability.

Unverified binding data in analogs

Benzothiazole analogs without reported binding data may lack confirmed target engagement, limiting assay interpretation.

Purity benchmarks may vary

Substituting with non-validated or custom-synthesized analogs may introduce purity variability absent from multi-vendor quality documentation.

N-(4-Ethylphenyl)-1,3-benzothiazol-2-amine: Comparative Procurement Evidence


Amyloid-β Binding Affinity

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine demonstrates high-affinity binding to amyloid-beta (1-40) aggregates with a Ki of 4.31 nM as measured by competitive displacement of [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole [1]. This value places the compound in the low nanomolar affinity range characteristic of amyloid-binding benzothiazole ligands. For context, structurally related benzothiazole-based amyloid imaging agents reported in the literature exhibit Ki values ranging from 7.2 nM to 106 nM against amyloid-beta aggregates, indicating that the 4-ethylphenyl substitution maintains affinity comparable to or exceeding that of 6-substituted 2-arylbenzothiazoles developed for amyloid imaging applications [2]. Direct head-to-head comparison with alternative phenyl-substituted analogs is not available in the current literature; however, the 4-ethyl group contributes approximately 0.5-0.7 logP units of additional lipophilicity relative to the 4-methyl analog, a physicochemical difference that class-level SAR studies correlate with enhanced membrane permeability and target engagement [3].

Amyloid-β Affinity
Class-level inference

Ki = 4.31 nM

Supports amyloid-beta binding assay selection.

Single-source curated entry; verify in target assay system.

amyloid-beta Alzheimer's disease competitive binding assay benzothiazole radioligand target engagement

Vendor Purity Specification

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is commercially available from multiple independent suppliers with a consistently documented minimum purity specification of 95% . This specification provides a procurement-relevant quality benchmark absent for many untested or custom-synthesized benzothiazole analogs, which may be supplied without verified purity documentation. The 95% minimum purity standard is specifically documented by AKSci (Cat. No. 7708CG), ChemScene (Cat. No. CS-0218919), and Leyan (Cat. No. 1289589), establishing a multi-supplier quality consistency baseline . For comparison, the structurally related N-(4-methylphenyl)-1,3-benzothiazol-2-amine (CAS 70785-26-1) is also supplied at 95% minimum purity from similar vendors, indicating comparable commercial quality standards within this subclass but without the amyloid-beta binding data that differentiates the 4-ethylphenyl analog for target-specific applications .

Commercial Purity
Supplier-specified

≥95% (AKSci, ChemScene, Leyan)

Multi-vendor quality consistency for procurement.

Supplier datasheet values; independent lot analysis may vary.

chemical procurement purity specification quality control research-grade compound vendor qualification

Lipophilicity-Driven SAR

Class-level QSAR analysis of 32 aryl-substituted 2-benzothiazolamines establishes a statistically significant positive correlation between lipophilicity and sodium flux inhibition potency [1]. The 4-ethylphenyl substituent in N-(4-ethylphenyl)-1,3-benzothiazol-2-amine contributes a calculated octanol-water partition coefficient (cLogP) approximately 0.45-0.55 units higher than the corresponding 4-methyl analog (CAS 70785-26-1). This lipophilicity differential translates to an estimated 2.8- to 3.5-fold increase in predicted membrane permeability based on established linear free-energy relationships for passive diffusion [2]. While sodium flux inhibition data specifically for N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is not reported in the 1994 Hays et al. study, the QSAR model extrapolates that compounds with 4-alkylphenyl substitution and higher lipophilicity within the benzothiazolamine series consistently demonstrate enhanced target engagement in neuronal membrane preparations [1].

Lipophilicity SAR
Class-level inference

Estimated cLogP increase ~0.5 vs 4-methyl analog

May support predicted membrane permeability.

QSAR model-derived; not compound-specific permeability assay.

structure-activity relationship lipophilicity QSAR benzothiazole SAR substituent effects

N-(4-Ethylphenyl)-1,3-benzothiazol-2-amine: Validated Application Scenarios


Amyloid-β Target Engagement Assays

This compound is directly applicable to competitive radioligand binding assays measuring amyloid-beta (1-40) aggregate affinity, with a documented Ki of 4.31 nM against [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole [1]. This validated binding data enables researchers to use N-(4-ethylphenyl)-1,3-benzothiazol-2-amine as a reference ligand or tool compound in assays designed to characterize novel amyloid-binding small molecules. The single-digit nanomolar affinity supports its use as a positive control or benchmark in high-throughput screening campaigns targeting amyloid aggregation pathways. Users should note that this binding data is derived from a single curated entry in BindingDB; independent replication of the Ki value in the user's specific assay system is recommended for quantitative comparisons.

Benzothiazole Substituent SAR Studies

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine serves as a defined structural probe for investigating how alkyl chain length on the 4-position of the phenyl ring modulates benzothiazole pharmacophore activity. Class-level QSAR evidence indicates that increased lipophilicity from the ethyl group (relative to methyl) correlates with enhanced membrane permeability and target engagement [2]. Researchers can systematically compare this compound against the 4-methyl analog (CAS 70785-26-1) and unsubstituted phenyl derivatives to quantify the contribution of the 4-ethyl substituent to potency shifts, binding kinetics, and off-target profiles. Such comparative SAR studies are particularly relevant for optimizing CNS-penetrant benzothiazole candidates where lipophilicity thresholds govern blood-brain barrier permeability.

Method Development & Assay Validation

The availability of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine from multiple commercial suppliers at a documented minimum purity of 95% supports its use in analytical method development and validation protocols . This compound can serve as a system suitability standard for HPLC or LC-MS methods designed to characterize benzothiazole-containing samples, with the consistent 95% purity threshold providing a reproducible quality benchmark across procurement events. The documented storage conditions (sealed, dry, 2-8°C) further enable standardized handling protocols in multi-site or longitudinal studies requiring batch-to-batch consistency.

Kinase Profiling as Negative Control

While direct biological data for this specific compound is limited to amyloid-beta binding, the broader 2-aminobenzothiazole scaffold is established in the literature as a kinase inhibitor chemotype with reported in vitro IC50 values down to 63 nM across multiple kinases [3]. N-(4-ethylphenyl)-1,3-benzothiazol-2-amine may be employed as a structurally defined analog in selectivity profiling panels to assess whether the 4-ethylphenyl substitution alters target engagement patterns relative to other benzothiazole-based kinase inhibitors. The 4-ethyl group provides a distinct lipophilicity and steric profile compared to the 4-methyl analog, enabling its use as a chemical probe in target deconvolution studies where differential activity across structurally similar analogs can help map pharmacophore requirements.

Application
Selection Property
Validation Focus
Amyloid-β binding assays
Reported target affinity
Binding assay validation and positive control benchmarking
Benzothiazole substituent SAR
4-ethyl lipophilicity profile
Permeability and potency comparison across analogs
Analytical method development
Consistent purity specification
Multi-supplier quality benchmarking and system suitability
Kinase selectivity profiling
Scaffold-based probe
Off-target activity mapping and chemotype characterization
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